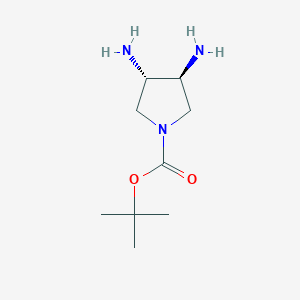

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, hereafter referred to as (3S,4S)-TBDAP, is an organic compound with a variety of applications in scientific research. It is a white, crystalline solid that is soluble in water and other polar solvents. It is also stable under normal laboratory conditions, making it an ideal reagent for a variety of experiments.

科学的研究の応用

Synthetic Applications in Industrial and Commercial Products

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate and its derivatives, such as synthetic phenolic antioxidants (SPAs), are extensively utilized in various industrial and commercial products. These compounds are instrumental in retarding oxidative reactions and prolonging product shelf life. They have been detected in diverse environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water, and even in human tissues and fluids like fat, serum, urine, breast milk, and fingernails. The occurrence of SPAs and their transformation products in both the environment and humans has been well-documented. It's crucial to explore the contamination and behaviors of these compounds further, and investigate their toxicity, especially the effects of co-exposure to several SPAs, to ensure environmental safety and public health. Additionally, the development of novel SPAs with reduced toxicity and low migration ability is imperative to minimize potential environmental pollution (Liu & Mabury, 2020).

Applications in Heterocyclic Compound Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, are significant chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. They offer general access to structurally diverse N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused derivatives, which are integral structural motifs of many natural products and therapeutically relevant compounds. The review of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis highlights its extensive utility in the last decade, marking its importance in the field of synthetic organic chemistry and pharmaceuticals (Philip et al., 2020).

Environmental Implications and Biodegradation

The environmental behavior and biodegradation of methyl tert-butyl ether (MTBE), a structurally similar compound, provide insights into the fate of such substances in soil and groundwater. Microorganisms capable of degrading MTBE aerobically have been identified, elucidating the pathways involved in its biodegradation. Understanding the biodegradation and environmental fate of these compounds is crucial for assessing their impact on ecosystems and formulating strategies for environmental remediation. The presence of co-contaminants may influence the biodegradation of these compounds, indicating the need for a comprehensive approach to address pollution from such substances (Thornton et al., 2020).

特性

IUPAC Name |

tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFRNGKMXMQTQR-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate | |

CAS RN |

1020571-45-2, 2173182-42-6 |

Source

|

| Record name | (3S,4S)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3S,4S)-rel-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326235.png)

![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)